Azepan-3-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

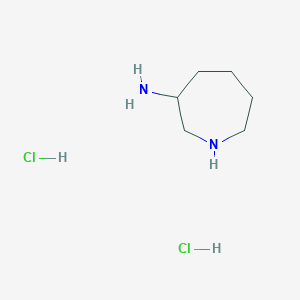

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXGMLAGNPGHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674222 | |

| Record name | Azepan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-22-6 | |

| Record name | Azepan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (3S)-Azepan-3-amine Dihydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3S)-Azepan-3-amine dihydrochloride is a pivotal chiral building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of potent pharmaceuticals such as the fluoroquinolone antibiotic, besifloxacin.[1][2] The stereospecific construction of the 3-amino-substituted seven-membered azepane ring presents a significant synthetic challenge. This guide provides a comprehensive overview of the principal synthetic pathways to (3S)-Azepan-3-amine dihydrochloride, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols and comparative analyses to inform experimental design and optimization.

Introduction: The Significance of the Chiral Azepane Scaffold

The azepane nucleus, a seven-membered nitrogen-containing heterocycle, is a prevalent motif in a multitude of biologically active compounds and natural products.[3] The conformational flexibility of the seven-membered ring, combined with the stereochemical information imparted by chiral centers, allows for precise three-dimensional orientations of functional groups, which is critical for molecular recognition and biological activity. Specifically, the (3S)-enantiomer of 3-aminoazepane is a crucial pharmacophore, and its efficient, enantiomerically pure synthesis is of paramount importance for the pharmaceutical industry.[4][5]

This guide will explore several successful approaches to the synthesis of (3S)-Azepan-3-amine dihydrochloride, including:

-

Chiral Pool Synthesis from Amino Acids: Leveraging the inherent chirality of natural and unnatural amino acids.

-

Enzymatic Cascade Reactions: Employing biocatalysts for highly selective transformations.

-

Asymmetric Catalysis: Utilizing chiral catalysts to induce stereoselectivity.

Each section will provide a detailed rationale for the chosen methodology, a step-by-step protocol, and a discussion of the critical parameters influencing the reaction's success.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The use of readily available, enantiomerically pure starting materials from the chiral pool is a cornerstone of efficient asymmetric synthesis. For (3S)-Azepan-3-amine, D-lysine and its derivatives serve as excellent precursors.[4][5] This approach capitalizes on the pre-existing stereocenter to construct the target molecule.

2.1. Pathway I: Cyclization of D-Lysine Derivatives

This widely employed strategy involves the intramolecular cyclization of a suitably protected D-lysine derivative to form the corresponding lactam, followed by reduction. The key to this approach lies in the efficient formation of the seven-membered ring and the subsequent chemoselective reduction of the amide functionality.

-

Protection Strategy: The choice of protecting groups for the amino functionalities of D-lysine is critical. The α-amino group is typically protected with a group that can be removed under conditions that do not affect the newly formed lactam or the ε-amino group. The trityl (Tr) group is often favored for the 3-amino position due to its steric bulk, which can direct the cyclization, and its lability under acidic conditions for the final deprotection.[4]

-

Lactam Formation: The cyclization of the amino ester is a crucial step. Performing the reaction under reflux in a suitable solvent like methanol facilitates the intramolecular aminolysis to form the seven-membered lactam.[4]

-

Reduction of the Lactam: The reduction of the lactam to the corresponding cyclic amine is a challenging transformation that requires a powerful reducing agent. Borane-tetrahydrofuran complex (BH₃-THF) is a common choice for this reduction, as it effectively reduces amides without affecting other functional groups like esters or carbamates.

Step 1: Lactam Formation

-

To a solution of D-lysine methyl ester dihydrochloride (1 equivalent) in methanol, add a suitable base (e.g., sodium methoxide) to neutralize the hydrochloride salts.

-

Reflux the reaction mixture for 32 hours, monitoring the progress by GC-MS.[4]

-

Upon completion, cool the reaction mixture and neutralize with sodium hydroxide pellets.[4]

-

Remove the solvent under reduced pressure and extract the crude 3-aminopiperidin-2-one with ethyl acetate.[4]

Step 2: Trityl Protection

-

Dissolve the crude lactam in a suitable solvent (e.g., dichloromethane) and add trityl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by recrystallization from ethanol to yield enantiopure (S)-3-(tritylamino)azepan-2-one.[4]

Step 3: Lactam Reduction and Deprotection

-

To a solution of the trityl-protected lactam in anhydrous THF, add BH₃-THF complex dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with methanol at 0 °C, followed by the addition of concentrated hydrochloric acid.

-

Reflux the mixture to effect the removal of the trityl group.

-

Cool the reaction mixture and filter the resulting precipitate to obtain (3S)-Azepan-3-amine dihydrochloride.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Lactam Formation | D-Lysine methyl ester, NaOMe | Methanol | Reflux | 32 | 94 (crude)[4] |

| Trityl Protection | Trityl chloride, Et₃N | Dichloromethane | Room Temp | 12-16 | 78 (overall from ester)[4] |

| Reduction & Deprotection | BH₃-THF, HCl | THF/Methanol | 0 to Reflux | 12-24 | Variable |

digraph "Pathway_I" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="D-Lysine Methyl Ester"]; Lactam [label="(S)-3-Aminoazepan-2-one"]; ProtectedLactam [label="(S)-3-(Tritylamino)azepan-2-one"]; Product [label="(3S)-Azepan-3-amine dihydrochloride"];

Start -> Lactam [label=" NaOMe, MeOH, Reflux"]; Lactam -> ProtectedLactam [label=" TrCl, Et3N, DCM"]; ProtectedLactam -> Product [label=" 1. BH3-THF\n 2. HCl"]; }

Caption: Synthesis of (3S)-Azepan-3-amine via D-Lysine.

Biocatalysis: The Power of Enzymes in Asymmetric Synthesis

Enzyme-catalyzed reactions offer unparalleled stereoselectivity and operate under mild conditions, making them an attractive and sustainable alternative to traditional chemical methods. Multi-enzyme cascades, in particular, can streamline synthetic sequences by telescoping multiple steps into a single pot.

3.1. Pathway II: Galactose Oxidase and Imine Reductase Cascade

A notable biocatalytic approach utilizes a combination of galactose oxidase (GOase) and an imine reductase (IRED) to convert an N-protected L-lysinol into the corresponding chiral 3-aminoazepane.[6][7]

-

Enzyme Selection: The choice of enzymes is paramount. Engineered variants of galactose oxidase are employed for their ability to selectively oxidize the primary alcohol of the N-Cbz-protected L-lysinol to the corresponding aldehyde.[6][7] A panel of imine reductases is then screened to identify the one with the highest activity and stereoselectivity for the subsequent intramolecular reductive amination of the in situ-formed amino aldehyde.[7]

-

Protecting Group: The carbobenzyloxy (Cbz) group is a suitable protecting group in this context as it is stable to the enzymatic reaction conditions and can be readily removed by hydrogenolysis.[7] The bulky nature of the Cbz group can also influence the substrate's binding in the enzyme's active site.[7]

-

Reaction Conditions: The reaction is typically performed in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity.[7]

Step 1: Preparation of N-α-Cbz-L-lysinol

-

Protect the α-amino group of L-lysine with a Cbz group using standard procedures.

-

Reduce the carboxylic acid moiety of the protected amino acid to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride or borane.

Step 2: One-Pot Enzyme Cascade Reaction

-

In a buffered aqueous solution (e.g., NaPi buffer, pH 7.5), combine the N-α-Cbz-L-lysinol substrate, a galactose oxidase variant, an imine reductase, and a suitable cofactor regeneration system (if necessary).[6][7]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 16-24 hours.[7]

-

Monitor the reaction progress by GC-FID or LC-MS.[6]

Step 3: Product Isolation and Deprotection

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the N-Cbz-(3S)-azepan-3-amine by column chromatography.

-

Remove the Cbz protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of hydrochloric acid to afford (3S)-Azepan-3-amine dihydrochloride.

| Step | Key Reagents/Enzymes | Solvent/Buffer | Temperature (°C) | Time (h) | Typical Yield (%) |

| Enzyme Cascade | N-α-Cbz-L-lysinol, GOase, IRED | NaPi buffer (pH 7.5) | 30 | 16 | up to 54 (isolated)[6] |

| Deprotection | H₂, Pd/C, HCl | Methanol or Ethanol | Room Temp | 4-8 | High |

digraph "Pathway_II" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Start [label="N-α-Cbz-L-lysinol"]; Intermediate [label="[Amino Aldehyde Intermediate]"]; ProtectedProduct [label="N-Cbz-(3S)-azepan-3-amine"]; Product [label="(3S)-Azepan-3-amine dihydrochloride"];

Start -> Intermediate [label=" Galactose Oxidase"]; Intermediate -> ProtectedProduct [label=" Imine Reductase\n (Intramolecular Reductive Amination)"]; ProtectedProduct -> Product [label=" H2, Pd/C, HCl"]; }

Caption: Biocatalytic cascade for (3S)-Azepan-3-amine synthesis.

Asymmetric Catalysis: Enantioselective Ring Construction

While chiral pool and biocatalytic methods are powerful, the development of asymmetric catalytic methods offers the flexibility to construct the chiral azepane core from achiral or racemic starting materials.

4.1. Pathway III: Enantioselective Cross-Metathesis and Hydrogenation

This approach involves an asymmetric cross-metathesis reaction to establish the key stereocenter, followed by a ring-closing metathesis or other cyclization strategies and subsequent hydrogenation.[1]

-

Asymmetric Cross-Metathesis: The use of a chiral catalyst, such as a Grubbs-type catalyst with a chiral ligand, can enforce enantioselectivity during the cross-metathesis of a suitable diene precursor.[1] This step is crucial for setting the absolute stereochemistry of the 3-amino group.

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures. A diene precursor, after the initial asymmetric transformation, can be subjected to RCM to form the unsaturated azepane ring.

-

Hydrogenation: The final step involves the hydrogenation of the double bond within the ring and any other reducible functional groups. This step must be performed under conditions that do not lead to racemization.

While a detailed, specific protocol for the direct synthesis of (3S)-Azepan-3-amine via this method is less commonly reported in a single, cohesive procedure, the principles are well-established in the synthesis of related chiral cyclic amines.[8][9]

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (3S)-Azepan-3-amine dihydrochloride remains an area of active research, driven by its importance in the pharmaceutical industry. The chiral pool approach, particularly from D-lysine, offers a robust and scalable route. Biocatalytic methods, with their high selectivity and mild reaction conditions, represent a green and efficient alternative. Asymmetric catalytic methods, while potentially more complex to develop, offer the greatest flexibility in terms of starting materials.

Future efforts in this field will likely focus on the development of more efficient and sustainable synthetic routes. This includes the discovery of novel enzymes with enhanced substrate scope and activity, the design of more effective and selective asymmetric catalysts, and the development of continuous flow processes for improved scalability and safety. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of new synthetic pathways to this valuable chiral building block.

References

- 1. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]

Azepan-3-amine dihydrochloride chemical properties and reactivity

An In-depth Technical Guide to Azepan-3-amine Dihydrochloride: Properties, Reactivity, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, distinguished by its seven-membered saturated ring system containing a primary amine at the 3-position. As a dihydrochloride salt, both its endocyclic and exocyclic nitrogen atoms are protonated, influencing its solubility and handling characteristics. This guide provides a comprehensive technical overview of its chemical properties, characteristic reactivity, modern synthetic routes, and critical applications, particularly its role as a key intermediate in the development of novel therapeutics. We delve into the causality behind its synthetic pathways and reaction mechanisms, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Molecular Overview

The azepane scaffold, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs, valued for their ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] Azepan-3-amine, specifically, offers two points for chemical diversification: the secondary amine within the ring and the primary amine at the 3-position.

The dihydrochloride salt form (CAS No. 1159822-22-6) is typically a stable, crystalline solid, which enhances its shelf-life and makes it more amenable to handling and formulation compared to the free base. The protonation of both nitrogen centers renders it highly soluble in aqueous media, a critical factor for many synthetic transformations.

dot

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. The data below has been compiled from various authoritative sources.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | azepan-3-amine;dihydrochloride | |

| CAS Number | 1159822-22-6 | |

| Molecular Formula | C₆H₁₆Cl₂N₂ | |

| Molecular Weight | 187.11 g/mol | |

| Appearance | Colorless to light yellow liquid (free base) | [3] |

| Boiling Point (Free Base) | 180.9 ± 8.0 °C at 760 mmHg | [3] |

| Density (Free Base) | 0.9 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8 °C, sealed, away from moisture | [4] |

Note: Physical properties such as boiling point and density are typically reported for the free base, (R)-Azepan-3-amine, as the dihydrochloride salt would likely decompose at high temperatures.

Spectroscopic Profile

While specific spectral data for the dihydrochloride salt is not broadly published, its expected spectroscopic characteristics can be inferred from the general principles of amine spectroscopy.

-

¹H NMR Spectroscopy : The protonated amine groups (-NH₃⁺ and -NH₂⁺-) would exhibit broad signals, and their chemical shifts would be highly dependent on the solvent and concentration. Protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3) would be deshielded and appear downfield (~3.0-3.5 ppm) compared to other methylene protons in the ring.[5] The addition of D₂O would cause the proton signals from the N-H bonds to disappear due to H-D exchange, a useful technique for confirming their assignment.[5]

-

¹³C NMR Spectroscopy : Carbons directly bonded to nitrogen (C2, C7, and C3) are deshielded due to the electron-withdrawing effect of the nitrogen atoms.[6] Their resonances typically appear in the 30-60 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by broad and strong N-H stretching absorptions in the 2400-3200 cm⁻¹ region, characteristic of amine hydrochlorides. The typical primary amine N-H stretching bands (two peaks at ~3350-3450 cm⁻¹) would be absent in this salt form.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of Azepan-3-amine is dictated by its two nucleophilic nitrogen centers. In the dihydrochloride salt, these amines are protonated and non-nucleophilic. Therefore, a stoichiometric amount of base must be added to liberate the free amine for it to participate in reactions. The primary amine at the C3 position is generally more sterically accessible and more nucleophilic than the secondary amine within the ring, allowing for selective reactions under controlled conditions.

Core Reactivity Profile

dot

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. chemscene.com [chemscene.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Senior Application Scientist's Guide to High-Purity Azepan-3-amine Dihydrochloride for Pharmaceutical Research and Development

Abstract: This technical guide provides an in-depth analysis of high-purity Azepan-3-amine dihydrochloride, a critical building block in modern pharmaceutical synthesis. We will explore its commercial availability, stringent quality control measures necessary for its use in drug development, and best practices for its handling and storage. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key intermediate.

Introduction: The Strategic Importance of this compound in Drug Discovery

Azepan-3-amine and its stereoisomers are seven-membered heterocyclic amines that have garnered significant interest in medicinal chemistry.[1][2] Their utility is most prominently demonstrated in their role as a key intermediate in the synthesis of advanced antibiotics, such as the fourth-generation fluoroquinolone, besifloxacin hydrochloride.[1][2] The incorporation of the azepane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The chirality of this intermediate is also of critical importance, as different stereoisomers can exhibit varied biological activity and safety profiles.[1]

Given its direct impact on the quality and efficacy of the final drug product, the procurement of high-purity this compound is a non-negotiable starting point for any research or manufacturing campaign. This guide will provide the necessary technical insights to confidently source, qualify, and utilize this vital chemical building block.

Commercial Landscape: Sourcing High-Purity this compound

A number of reputable chemical suppliers offer this compound and its chiral variants. When selecting a supplier, it is imperative to consider not only the quoted purity but also the comprehensiveness of the analytical data they provide and their quality management systems.

Below is a comparative table of prominent suppliers. Please note that catalog numbers and available purities are subject to change, and it is always recommended to contact the suppliers directly for the most current information.

| Supplier | Product Name(s) | Representative CAS Number(s) | Noted Purity/Grades |

| Smolecule | (S)-Azepan-3-amine hydrochloride | 153678-91-1 | Not specified |

| Parchem | Azepan-3-amine | 69154-03-6 | Not specified |

| BLDpharm | 3-(Azepan-1-yl)propan-1-amine dihydrochloride | 118979-65-0 | Not specified |

| ChemShuttle | This compound | 1159822-22-6 | 95% |

| ChemicalBook | Azepan-3-ylaMine dihydrochloride | 1159822-22-6 | 95%, 96% HPLC, 97%, 99% |

| ChemScene | (3S)-Azepan-3-amine dihydrochloride | 334620-16-5 | ≥97% |

This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

Purity Analysis and Quality Control: A Self-Validating System

The adage "garbage in, garbage out" is particularly resonant in pharmaceutical development. Impurities in starting materials can lead to unwanted side reactions, difficult purifications, and potentially toxic byproducts in the final API. Therefore, a robust analytical workflow to verify the purity and identity of incoming this compound is essential.

The Certificate of Analysis (CoA): Your First Quality Checkpoint

A comprehensive Certificate of Analysis is the first indicator of a supplier's commitment to quality. While a specific CoA for this compound is proprietary to the supplier and batch, a representative CoA for a high-purity intermediate would include the following:

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC-UV |

| Chiral Purity (for enantiopure forms) | ≥ 99.0% ee | 99.5% ee | Chiral HPLC |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Conforms | GC-HS |

| Elemental Analysis | Theoretical ± 0.4% | Conforms | Combustion Analysis |

| Sulphated Ash | ≤ 0.1% | 0.05% | USP <281> |

In-House Verification: Trust but Verify

While a supplier's CoA is a valuable document, it is best practice to perform in-house verification of critical parameters. The following sections outline detailed protocols for key analytical methods.

The determination of chemical and enantiomeric purity is arguably the most critical quality control test. As Azepan-3-amine lacks a strong chromophore, direct UV detection can be challenging. A common and effective strategy is pre-column derivatization to attach a UV-active moiety.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

Objective: To determine the chemical and enantiomeric purity of this compound.

Principle: The primary amine is derivatized with a chromophoric agent, such as dansyl chloride or p-toluenesulfonyl chloride, to enable sensitive UV detection. The resulting diastereomers are then separated on a chiral stationary phase.

Materials:

-

This compound sample

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Acetonitrile (ACN), HPLC grade

-

Ethanol, HPLC grade

-

Deionized water

-

Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a vial.

-

Add 1 mL of a 1:1 mixture of acetonitrile and water.

-

Add 2 equivalents of triethylamine to neutralize the hydrochloride and act as a base.

-

Add 1.2 equivalents of p-toluenesulfonyl chloride dissolved in a small amount of acetonitrile.

-

Vortex the mixture and allow it to react at room temperature for 1 hour.

-

Quench the reaction with a small amount of an aqueous amine solution (e.g., methylamine).

-

Dilute the sample to an appropriate concentration with the mobile phase.

-

-

HPLC Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Ethanol and Hexane (e.g., 80:20 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Data Analysis:

-

The chemical purity is determined by the area percentage of the main peak relative to all other peaks.

-

The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound.

Expected ¹H NMR Data (in D₂O, 400 MHz):

-

δ (ppm): 3.0 - 3.5 (m, protons adjacent to nitrogen), 1.5 - 2.0 (m, remaining aliphatic protons). The exact chemical shifts and multiplicities will depend on the specific isomer and salt form. The proton on the carbon bearing the amine group is expected to be in the 3.0-3.5 ppm range.

Expected ¹³C NMR Data (in D₂O, 100 MHz):

-

δ (ppm): 40 - 60 (carbons adjacent to nitrogen), 20 - 35 (other aliphatic carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Expected FTIR Peaks (KBr pellet):

-

~2400-3200 cm⁻¹ (broad): N-H stretching of the ammonium hydrochloride salt.[3]

-

~1560-1625 cm⁻¹: Asymmetric N-H bending.[3]

-

~1500-1550 cm⁻¹: Symmetric N-H bending.[3]

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic ring.

Purification to High-Purity: A Representative Protocol

For applications requiring the highest purity, an additional purification step may be necessary. Recrystallization is a robust method for purifying crystalline solids like this compound.

Experimental Protocol: Recrystallization

Objective: To increase the purity of this compound by removing soluble and insoluble impurities.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Selection: A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol or ethyl acetate) is often effective for amine hydrochlorides. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Procedure:

-

Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

-

Add a small amount of the primary solvent (e.g., ethanol) and begin heating the mixture with stirring.

-

Continue to add the hot primary solvent portion-wise until the solid is fully dissolved. Avoid adding an excess of solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

-

To maximize yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Safe Handling and Storage: Preserving Purity and Ensuring Safety

This compound is a hygroscopic and potentially light-sensitive solid. Proper handling and storage are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage:

-

Container: Store in a tightly sealed container, preferably the original manufacturer's packaging.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and air.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[4]

-

Segregation: Store away from strong bases and oxidizing agents. Do not store in the same cabinet as acids, as their fumes can react with amines.[5]

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Hygroscopicity: Minimize exposure to atmospheric moisture by opening containers for the shortest time possible, especially in humid environments.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Safety Information:

-

The free base, Azepan-3-amine, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] While the dihydrochloride salt may have a different hazard profile, it is prudent to handle it with care.

Conclusion

High-purity this compound is a cornerstone for the development of innovative pharmaceuticals. A thorough understanding of its commercial sources, the analytical methods for its quality control, and the proper procedures for its handling and purification empowers researchers to build their synthetic strategies on a foundation of quality and reliability. By implementing the principles and protocols outlined in this guide, scientists can ensure the integrity of their research and accelerate the journey from discovery to development.

References

- 1. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 5. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 6. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Azepan-3-amine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Azepan-3-amine dihydrochloride, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, and significant applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure and conformational flexibility allow for the creation of molecules with high affinity and selectivity for a diverse range of biological targets. This compound, as a readily available and reactive intermediate, serves as a crucial entry point for the synthesis of complex molecules with therapeutic potential. Its most notable application is as a key component in the synthesis of the fourth-generation fluoroquinolone antibiotic, besifloxacin.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. It is important to distinguish between the racemic mixture, the individual enantiomers, and their salt forms, as these differences have significant implications for their use in stereospecific synthesis and biological activity.

Table 1: Chemical Identifiers for Azepan-3-amine and its Dihydrochloride Salt

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Aminoazepane dihydrochloride, 3-Aminohomopiperidine dihydrochloride |

| Racemic CAS Number | 1159822-22-6[1] |

| (3S)-Enantiomer CAS Number | 334620-16-5[2] |

| (R)-Enantiomer CAS Number | 1883721-92-3 (dihydrochloride)[3][4], 124932-43-0 (free base)[5][6][7] |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol |

| Chemical Structure |  |

Table 2: Physical and Chemical Properties of Azepan-3-amine and its Derivatives

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid (free base) | [6] |

| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg (free base) | [6] |

| Density | 0.9 ± 0.1 g/cm³ (free base) | [6] |

| Flash Point | 69.6 ± 22.0 °C (free base) | [6] |

| Molecular Weight (Free Base) | 114.19 g/mol | [5][8] |

| Molecular Formula (Free Base) | C₆H₁₄N₂ | [5][8][9] |

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is a critical process for the pharmaceutical industry. Various synthetic routes have been developed, often starting from readily available chiral precursors. A common strategy involves the formation of the azepane ring followed by the introduction of the amine functionality.

A patented method for the synthesis of (R)-3-amino-hexahydroazepan hydrochloride highlights a multi-step process that ensures high stereoselectivity and good yields. This process typically involves:

-

Esterification and Protection: The synthesis often begins with a suitable starting material which undergoes esterification and subsequent protection of a functional group, for instance, with a benzyl chloroformate group.

-

Reduction: The protected intermediate is then subjected to a reduction reaction to yield a key alcohol intermediate.

-

Sulfonylation: The alcohol is then activated by sulfonylation, for example, using p-toluenesulfonyl chloride.

-

Cyclization and Deprotection: The final steps involve an intramolecular cyclization to form the azepane ring, followed by deprotection to yield the desired amine, which is then converted to its hydrochloride salt.

Applications in Drug Discovery and Development

The primary application of this compound, specifically the (R)-enantiomer, is as a crucial intermediate in the synthesis of the antibiotic besifloxacin.[6]

Case Study: Besifloxacin Synthesis

Besifloxacin is a fourth-generation fluoroquinolone antibiotic approved for the treatment of bacterial conjunctivitis.[6] The (R)-azepan-3-amine moiety is a key structural feature that contributes to the drug's potent antibacterial activity and broad spectrum.[6] The synthesis of besifloxacin involves the nucleophilic substitution of the (R)-azepan-3-amine onto the fluoroquinolone core.

Mechanism of Action of Besifloxacin

Besifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11]

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, besifloxacin prevents the relaxation of positively supercoiled DNA that occurs during DNA unwinding, leading to a cessation of these vital cellular processes.[10][11]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by besifloxacin prevents the segregation of replicated bacterial chromosomes, thus halting cell division.[10][11]

The dual-targeting mechanism of besifloxacin, with potent and balanced activity against both enzymes, is thought to contribute to its high efficacy and a lower propensity for the development of bacterial resistance.[11][12]

Experimental Protocol for Laboratory Use: N-Acylation

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations. A common reaction is N-acylation to form an amide, a key linkage in many pharmaceutical compounds.

Objective: To synthesize N-(azepan-3-yl)acetamide from this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in dry dichloromethane.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes to allow for the formation of the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude N-(azepan-3-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not available, the hazards of the free base, Azepan-3-amine, are well-documented and should be considered. The dihydrochloride salt is expected to have similar, if not more pronounced, irritant properties.

Hazard Summary (based on the free base):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its utility is prominently demonstrated in the synthesis of the antibiotic besifloxacin, where its specific stereochemistry is crucial for potent biological activity. The synthetic routes to this compound are well-established, and its chemical reactivity allows for its incorporation into a wide array of molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the synthesis of complex and effective drug candidates is set to increase. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher utilizing this important chemical entity.

References

- 1. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. Azepanes | Fisher Scientific [fishersci.com]

- 4. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. innospk.com [innospk.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. fishersci.com [fishersci.com]

- 11. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]

- 12. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Azepane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the periphery to become a cornerstone in contemporary drug discovery.[1] Often considered a "privileged scaffold," its inherent non-planar, three-dimensional geometry provides an exceptional framework for developing novel therapeutics by allowing for the precise spatial orientation of functional groups to engage with biological targets.[2] While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine have long dominated medicinal chemistry libraries, the unique conformational flexibility of the azepane ring offers a distinct and underexplored region of chemical space.[1][3] This guide provides a comprehensive technical overview of the azepane scaffold, synthesizing field-proven insights into its synthesis, diverse therapeutic applications, and the underlying mechanisms of action that drive its pharmacological significance.

The Strategic Advantage of the Azepane Core

The utility of the azepane ring in drug design stems from its distinct structural properties. Unlike its smaller, more rigid counterparts, the seven-membered ring possesses greater conformational flexibility, which can be crucial for optimizing binding to a target protein.[3] This flexibility, however, does not imply a lack of defined structure; strategic substitution can lock the ring into specific conformations to enhance bioactivity.[3] This structural versatility is a key reason why azepane derivatives have found success in a multitude of therapeutic areas, with more than 20 azepane-based drugs approved by the FDA for treating a wide range of diseases.[4]

The incorporation of the azepane motif can significantly influence a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. Its utility is particularly notable in the development of agents for the central nervous system (CNS), where it is a key pharmacophore in numerous approved antipsychotic, anticonvulsant, and antidepressant drugs.[5]

Synthesis of Azepane Scaffolds: Building the Core

The construction of the azepane ring system is a non-trivial challenge that has spurred considerable innovation in synthetic organic chemistry. The primary strategies can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.[6]

Key Synthetic Approaches:

-

Ring-Closing Metathesis (RCM): This method involves the cyclization of a linear precursor containing two terminal alkenes, often followed by reduction to yield the saturated azepane ring. It is a powerful tool for creating substituted azepanes.

-

Beckmann Rearrangement: A classic method that involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam (a caprolactam), which can then be reduced to the corresponding azepane. This approach is particularly useful for accessing bicyclic azepanes.[7]

-

Photochemical Ring Expansion: A novel and efficient strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[1][6] Mediated by blue light, this process converts the six-membered benzene ring into a seven-membered azepine system, which is then hydrogenated to the final azepane product in a two-step sequence.[1] This method's elegance lies in its ability to directly translate the substitution pattern of the starting nitroarene to the final saturated heterocycle.[1]

-

Reductive Amination: Intramolecular reductive amination of linear amino-aldehydes or amino-ketones is another direct route to the azepane core.

The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. The development of enantioselective methods to access optically active azepane scaffolds is of particular importance, as the stereochemistry of substituents often has a profound impact on biological activity.[8]

Therapeutic Landscape of Azepane-Containing Agents

Azepane-based compounds exhibit a remarkable diversity of pharmacological activities, underscoring the scaffold's value.[4] Below, we explore its role in several key therapeutic areas, supported by quantitative data.

Oncology

In oncology, azepane derivatives have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.[5] A notable example is their role as inhibitors of the PI3K/Akt pathway, which is frequently dysregulated in cancer.[9]

-

Mechanism of Action: Certain azepane derivatives function as potent inhibitors of Protein Kinase B (PKB/Akt), a key serine/threonine kinase.[9] By blocking Akt, these compounds prevent the downstream signaling that promotes cell survival and proliferation, thereby inducing apoptosis and cell cycle arrest in cancer cells.[9] Another important target is topoisomerase II; dibenzo[b,f]azepine derivatives have been designed as DNA intercalators and selective inhibitors of this enzyme, showing promise against leukemia.[10]

Table 1: Anticancer Activity of Representative Azepane Derivatives

| Compound Class | Specific Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Dibenzo[b,f]azepine-oxadiazole | 5e | Leukemia SR | 13.05 | [10] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | 4g | HCT-116 (Colon) | 1.09 | [2] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | 4g | A549 (Lung) | 45.16 | [2] |

| Oxazepine derivative | 5b | CaCo-2 (Colon) | 24.53 |[2] |

Central Nervous System (CNS) Disorders

The azepane scaffold is a well-established pharmacophore in CNS drug discovery.[5] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it ideal for treating neuropsychiatric disorders.

-

Mechanism of Action: A recently discovered chiral bicyclic azepane acts as a potent nanomolar inhibitor of the norepinephrine (NET) and dopamine (DAT) transporters.[7][11] By blocking the reuptake of these neurotransmitters, such compounds can elevate their synaptic concentrations, a mechanism central to the action of many antidepressants and stimulants. The N-benzylated bicyclic azepane, (R,R)-1a, showed significant potency for these transporters.[11]

Table 2: Monoamine Transporter Inhibition by a Bicyclic Azepane Derivative

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (R,R)-1a | NET (Norepinephrine Transporter) | 60 | [11] |

| (R,R)-1a | DAT (Dopamine Transporter) | 230 | [11] |

| (R,R)-1a | SERT (Serotonin Transporter) | 250 |[11] |

Immuno-Oncology

A cutting-edge application of azepane scaffolds is in the field of immuno-oncology. Specific derivatives have been developed as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1.[12]

-

Mechanism of Action: PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[2][12] Their inhibition can enhance T-cell-mediated anti-tumor immunity, making them attractive targets for cancer immunotherapy.[12] The development of orally bioavailable azepane-containing PTPN2/N1 inhibitors with nanomolar potency represents a significant advance in this area.[12]

Other Therapeutic Areas

The versatility of the azepane scaffold extends to numerous other applications, including:

-

Antidiabetic Agents: Tolazamide is an approved oral blood glucose-lowering drug for type 2 diabetes.[3]

-

Antihistamines: Azelastine is a potent, second-generation histamine antagonist used to treat allergies.[3]

-

Anti-Alzheimer's Disease: Derivatives have been reported as γ-secretase inhibitors, showing potential for treating Alzheimer's disease.[5]

-

Antimicrobial and Antiviral Agents: The scaffold is present in molecules with activity against various pathogens.[4][13]

Advanced Applications: Azepanes in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[14] A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[15] The inherent 3D structure and synthetic tractability of the azepane scaffold make it an attractive component for use as a linker or as part of the E3 ligase-binding moiety, helping to achieve the optimal orientation for inducing protein degradation.

Experimental Protocols & Workflows

To ensure scientific integrity, methodologies must be robust and reproducible. Below are detailed protocols for a representative synthesis and a key biological assay relevant to the evaluation of azepane derivatives.

Protocol: Synthesis of Dibenzo[b,f]azepine Derivatives

This protocol is adapted from a procedure for synthesizing N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives, which are precursors to potent anticancer agents.[10]

Objective: To synthesize substituted dibenzo[b,f]azepine scaffolds via acylation.

Materials:

-

5H-dibenzo[b,f]azepine-5-carbohydrazide (starting material)

-

Appropriate acid chloride (e.g., 4-nitrobenzoyl chloride)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for crystallization)

Procedure:

-

Reaction Setup: To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (1.0 equivalent) in chloroform, add the desired acid chloride (1.0 equivalent).

-

Causality Note: Chloroform is used as an inert solvent to dissolve the reactants. Stirring ensures homogeneity.

-

-

Base Addition: Add triethylamine (1.0 equivalent) to the reaction mixture.

-

Causality Note: Triethylamine acts as a base to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Wash the reaction mixture with 10% aqueous NaHCO₃ solution and then with water.

-

Causality Note: The NaHCO₃ wash removes any unreacted acid chloride and residual HCl.

-

-

Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

-

Purification: Evaporate the solvent under reduced pressure to yield the crude product. Purify the crude solid by crystallization from ethanol to afford the final product.[10]

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effect (IC₅₀ value) of an azepane-containing compound on a cancer cell line.[2][9]

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Azepane-containing test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the azepane compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Causality Note: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[9]

Visualization of Pathways and Workflows

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel azepane-based therapeutic agents.

Caption: A generalized workflow for azepane-based drug discovery.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

This diagram illustrates the hypothesized mechanism of action for an anticancer azepane derivative that targets the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt pathway by an azepane derivative.

Conclusion and Future Outlook

The azepane scaffold has cemented its position as a valuable and versatile core in medicinal chemistry. Its unique three-dimensional structure provides a fertile ground for the discovery of novel drugs across a wide spectrum of diseases, from cancer and CNS disorders to infectious diseases.[4] The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives, enabling more sophisticated structure-activity relationship studies and the fine-tuning of pharmacokinetic properties.[6] As our understanding of complex biological pathways deepens, the ability to leverage the distinct conformational properties of the azepane ring will be paramount in designing the next generation of highly selective and potent therapeutics.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future | MDPI [mdpi.com]

- 15. youtube.com [youtube.com]

Azepan-3-amine Dihydrochloride: A Strategic Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Among its derivatives, Azepan-3-amine, particularly in its enantiomerically pure forms, has emerged as a critical chiral building block for the synthesis of complex pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of Azepan-3-amine dihydrochloride, focusing on its stereochemical importance, synthesis, and application. We will delve into the causality behind synthetic strategies, including asymmetric synthesis and chiral resolution, and explore its pivotal role in constructing bioactive molecules, exemplified by the fourth-generation fluoroquinolone antibiotic, Besifloxacin.[5][6] Furthermore, this document furnishes detailed, field-proven protocols for key synthetic transformations, such as N-acylation and reductive amination, equipping researchers with the practical knowledge to effectively leverage this versatile scaffold in drug discovery programs.

Chapter 1: The Azepan-3-amine Scaffold: Structure and Significance

The Azepane Motif in Medicinal Chemistry

The incorporation of saturated heterocycles is a cornerstone of modern drug design, offering a means to escape "flatland" and improve physicochemical properties by introducing three-dimensional complexity. The seven-membered azepane ring provides a flexible yet constrained scaffold that can effectively orient substituents in vectoral space to optimize interactions with biological targets.[1] This unique structural feature has led to the integration of the azepane motif into a wide array of approved drugs, including kinase inhibitors and central nervous system (CNS) agents, highlighting its pharmacological relevance.[1][2][7]

Azepan-3-amine: Chirality and Structural Features

Azepan-3-amine (also known as 3-aminohomopiperidine) possesses a chiral center at the C3 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[5][6] The specific stereochemistry of this amine is paramount, as it profoundly influences the pharmacodynamics and pharmacokinetics of the final active pharmaceutical ingredient (API).[6] The biological activity of a chiral drug is often dependent on a single enantiomer, which fits precisely into a chiral biological target like an enzyme or receptor, while the other enantiomer may be inactive or even contribute to undesirable side effects. Therefore, access to enantiomerically pure Azepan-3-amine is a critical prerequisite for its use in drug development.[6][8] The compound is typically supplied and handled as a more stable dihydrochloride salt.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.[5] The data below is summarized for both the free base and its common salt form.

| Property | (R)-Azepan-3-amine (Free Base) | Azepan-3-amine (Racemic Free Base) | (S)-Azepan-3-amine Dihydrochloride |

| Molecular Formula | C₆H₁₄N₂[9] | C₆H₁₄N₂[10] | C₆H₁₅ClN₂ (as HCl salt)[6] |

| Molecular Weight | 114.19 g/mol [9] | 114.19 g/mol [10] | 150.65 g/mol [6] |

| CAS Number | 124932-43-0[5] | 69154-03-6[10] | 334620-16-5[4] |

| Appearance | Colorless to light yellow liquid[5] | Not specified | Solid |

| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg[5] | Not specified | Not applicable |

| Density | 0.9 ± 0.1 g/cm³[5] | Not specified | Not applicable |

Chapter 2: Strategies for Achieving Enantiopurity

The synthesis of enantiomerically pure compounds can be broadly approached via two main strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.[11]

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis is often the more elegant and efficient method for producing a single enantiomer. A notable approach for the enantio- and diastereoselective synthesis of substituted 3-aminoazepanes involves a tandem ring-enlargement strategy starting from a chiral 2-cyano-6-oxazolopiperidine intermediate.[3][12]

Causality of the Method: This pathway leverages a substrate-controlled approach. The existing stereocenter on the piperidine precursor directs the formation of the new stereocenter on the expanded azepane ring during a highly regio- and diastereoselective reduction and rearrangement process. This avoids the need for a resolution step, making it highly atom-economical.[3]

Chiral Resolution: Separating Racemic Mixtures

When a direct asymmetric synthesis is not feasible or cost-effective, resolution of a racemic mixture is a widely used alternative.[11] This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chromatographic techniques using a chiral stationary phase (CSP).[13][14]

Causality of the Method: Chiral resolution by chromatography relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. These transient diastereomeric interactions lead to different retention times, allowing for their separation.[13]

Chapter 3: Applications in Pharmaceutical Synthesis

Case Study: Synthesis of Besifloxacin

The most prominent application of (R)-Azepan-3-amine is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic approved for treating bacterial conjunctivitis.[5] The (R)-3-aminoazepanyl group at the C-7 position of the quinolone core is crucial for the drug's potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5] The synthesis involves a nucleophilic aromatic substitution reaction where the primary amine of (R)-Azepan-3-amine displaces a fluorine atom on the core structure.

A Versatile Scaffold for Drug Discovery

Beyond its established role in antibiotics, the constrained diamine nature of Azepan-3-amine makes it a valuable scaffold for exploring other therapeutic areas.[3] Its derivatives are being investigated as ligands for CNS receptors and as components of novel kinase inhibitors.[1][3] The ability to functionalize both the primary amine at C3 and the secondary amine within the ring allows for the creation of diverse chemical libraries to probe various biological targets.[7][15]

Chapter 4: Key Synthetic Transformations and Protocols

N-Acylation: Forging the Amide Bond

Scientific Rationale: N-acylation is one of the most fundamental and reliable reactions for incorporating the Azepan-3-amine scaffold.[16] It forms a stable amide bond, a ubiquitous functional group in pharmaceuticals, linking the chiral amine to carboxylic acid-containing fragments.[17] The choice of acylating agent (e.g., acyl chloride, activated ester) and reaction conditions can be tailored to accommodate a wide range of substrates.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and a suitable base (e.g., Triethylamine, 2.2 eq) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Stir until the solid dissolves.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with highly reactive acylating agents like acyl chlorides.

-

Addition of Acylating Agent: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated azepane.

Reductive Amination: Creating New C-N Bonds

Scientific Rationale: Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone).[18] This reaction avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[19] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the protonated iminium ion much faster than the starting carbonyl compound, preventing side reactions.[19][20]

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add a weak acid such as acetic acid (1-2 eq) to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like DCM or Ethyl Acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the N-alkylated azepane derivative.

Chapter 5: Safety and Handling

Azepan-3-amine and its salts are classified as hazardous chemicals and must be handled with appropriate precautions.

-

Hazards: The free base is harmful if swallowed, inhaled, or in contact with skin.[10] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] The hydrochloride salts carry similar irritation warnings.[21][22]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Handling: Avoid creating dust (for salts) or aerosols. Ensure adequate ventilation.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[23]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[21]

Conclusion

This compound is a powerful and versatile chiral building block with demonstrated value in pharmaceutical development. Its unique seven-membered ring structure and the critical stereocenter at the C3 position provide a foundation for creating complex, three-dimensional molecules with high biological relevance. Through robust methods of asymmetric synthesis and chiral resolution, enantiomerically pure forms of this amine are readily accessible. Its successful application in the synthesis of Besifloxacin underscores its importance, while its potential as a scaffold for novel therapeutics continues to be explored. The fundamental N-acylation and reductive amination reactions provide reliable pathways for its incorporation, making Azepan-3-amine a key component in the modern medicinal chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. innospk.com [innospk.com]

- 6. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vapourtec.com [vapourtec.com]

- 9. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. mdpi.com [mdpi.com]

- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reductive amination - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. aksci.com [aksci.com]

- 22. carlroth.com [carlroth.com]

- 23. chemscene.com [chemscene.com]

Whitepaper: The Azepane Scaffold: A Journey Through Discovery, Synthesis, and Application

Abstract: The seven-membered saturated nitrogen heterocycle, azepane, represents a critical structural motif in medicinal chemistry. Despite its prevalence in numerous FDA-approved therapeutics, particularly for central nervous system disorders, its synthesis has historically presented significant challenges compared to its five- and six-membered counterparts.[1][2] This guide provides an in-depth exploration of the discovery and synthetic history of azepane derivatives. We will traverse the classical ring-expansion and cyclization strategies that formed the bedrock of azepane chemistry and delve into the modern, more versatile methodologies that have opened new avenues for structural diversification. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind synthetic choices, detailed experimental protocols, and a forward-looking perspective on this vital scaffold.

Introduction: The Understated Value of the Seventh Member

Saturated N-heterocycles are foundational building blocks in drug discovery, providing three-dimensional frameworks for molecular exploration.[1] While pyrrolidines (five-membered) and piperidines (six-membered) are ubiquitous in medicinal chemistry libraries, the azepane ring is significantly less represented.[1][2] This disparity is not due to a lack of utility but rather reflects the inherent synthetic hurdles associated with forming medium-sized rings.

Azepane's unique value lies in its conformational flexibility and increased three-dimensionality, which allows for novel interactions with biological targets.[3] This has been leveraged in a variety of pharmaceuticals, including the selective estrogen receptor modulator bazedoxifene, the anticonvulsant tolazamide, and numerous kinase inhibitors.[4][5] The journey to efficiently synthesize these complex molecules is a story of chemical ingenuity, overcoming the challenges of entropy and regioselectivity that for decades limited their accessibility.

A Historical Perspective: Taming the Seven-Membered Ring

The initial forays into azepane synthesis were dominated by strategies that either "stitched together" a linear precursor or "expanded" a pre-existing, more accessible ring. These classical approaches, while foundational, often required harsh conditions and offered limited control over substitution patterns, thereby hampering the preparation of highly functionalized derivatives.[1]

The primary challenges in early azepane synthesis were:

-

Unfavorable Entropics: Intramolecular cyclization of a seven-atom chain is entropically less favorable than the formation of five- or six-membered rings.

-

Transannular Strain: Unwanted interactions across the medium-sized ring can influence reactivity and conformation.

-

Limited Starting Materials: Unlike the readily available pyridine for piperidine synthesis, no simple, abundant aromatic precursor for azepane existed until very recently.[1]

These difficulties necessitated the development of robust and often forceful chemical transformations, primarily centered on ring expansion reactions.

Classical Synthetic Strategies: The Pillars of Azepane Chemistry

The classical toolbox for azepane synthesis is dominated by powerful name reactions that rearrange smaller, more stable carbocyclic frameworks. These methods remain relevant for their ability to generate specific core structures.

The Beckmann Rearrangement: A Workhorse for Lactam Formation